2-Ethoxy-4-formylphenyl acetate
Overview
Description
Ethyl vanillin acetate is an organic compound derived from ethyl vanillin. It is primarily used as a flavoring agent in the food industry, particularly in the production of chocolate and other confectioneries . This compound is known for its strong vanilla-like aroma, which is more intense than that of vanillin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl vanillin acetate can be synthesized through the esterification of ethyl vanillin with acetic anhydride. The reaction typically involves the following steps:
Starting Materials: Ethyl vanillin and acetic anhydride.
Catalyst: A strong acid such as sulfuric acid is used as a catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of ethyl vanillin acetate follows similar principles but on a larger scale. The process involves:
Mixing: Ethyl vanillin and acetic anhydride are mixed in large reactors.
Catalysis: Sulfuric acid or another strong acid is added to catalyze the reaction.
Reflux: The mixture is heated under reflux to drive the esterification to completion.
Purification: The product is purified through distillation and crystallization to obtain high-purity ethyl vanillin acetate.
Chemical Reactions Analysis
Types of Reactions: Ethyl vanillin acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to ethyl vanillin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Ethyl vanillin.
Substitution Products: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Ethyl vanillin acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Research on its antioxidant properties and potential biological activities.
Medicine: Investigations into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Widely used in the food industry as a flavoring agent, and in the fragrance industry for its strong vanilla aroma
Mechanism of Action
Ethyl vanillin acetate is compared with other similar compounds to highlight its uniqueness:
Vanillin: Vanillin has a similar structure but lacks the ethoxy group, making its aroma less intense.
Ethyl Vanillin: Ethyl vanillin is the precursor to ethyl vanillin acetate and has a similar but slightly less complex aroma.
Vanillin Acetate: Vanillin acetate is another ester derivative but with a methoxy group instead of an ethoxy group, resulting in a different aroma profile.
Comparison with Similar Compounds
- Vanillin
- Ethyl Vanillin
- Vanillin Acetate
Ethyl vanillin acetate stands out due to its intense vanilla aroma and its versatility in various applications, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZFVPCFHPIMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072530 | |
Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72207-94-4 | |
Record name | 4-Acetoxy-3-ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72207-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072207944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72207-94-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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